Cas no 2481-53-0 (4-(3-fluorophenyl)-3-buten-2-one)

2481-53-0 structure
Nome do Produto:4-(3-fluorophenyl)-3-buten-2-one
4-(3-fluorophenyl)-3-buten-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(3-fluorophenyl)-3-buten-2-one
- 3,3-dimethyl-1-methylsulfanyl-butan-2-one oxime
- 1-(methylthio)methyl-2,2-dimethyl propionaldoxime
- 3,3-dimethyl-1-methylthio-2-butane oxime
- 3,3-Dimethyl-1-methylthio-2-butanone oxime
- LS-46727
- EINECS 254-344-3
- 3,3-Dimethyl-1-(methylthio)butan-2-one oxime
- 4-(3-fluoro-phenyl)-but-3-en-2-one
- 2-BUTANONE, 3,3-DIMETHYL-1-(METHYLTHIO)-, OXIME
- BRN 2039406
- 1-(m-Fluorophenyl)-1-buten-3-on
- AC1O74M8
- 3,3-dimethyl-1-methylsulfanyl-butan-2-one oxime; 1-(methylthio)methyl-2,2-dimethyl propionaldoxime; 3,3-dimethyl-1-methylthio-2-butane oxime; 3,3-Dimethyl-1-methylthio-2-butanone oxime; LS-46727; EINECS 254-344-3; 3,3-Dimethyl-1-(methylthio)butan-2-one oxime; 4-(3-fluoro-phenyl)-but-3-en-2-one; 2-BUTANONE, 3,3-DIMETHYL-1-(METHYLTHIO)-, OXIME; BRN 2039406; 1-(m-Fluorophenyl)-1-buten-3-on; AC1O74M8;
- EN300-1846749
- (E)-4-(3-fluorophenyl)but-3-en-2-one
- 38675-91-1
- 3-Buten-2-one,4-(3-fluorophenyl)-
- DTXSID50876252
- SCHEMBL455051
- 2481-53-0
- AKOS013590194
- 4-(3-fluorophenyl)but-3-en-2-one
- HMPIVEBXKYNVET-AATRIKPKSA-N
- CHEMBL73146
- SCHEMBL455052
-
- Inchi: InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
- Chave InChI: HMPIVEBXKYNVET-AATRIKPKSA-N
- SMILES: CC(=O)C=CC1=CC(=CC=C1)F
Propriedades Computadas
- Massa Exacta: 164.06377
- Massa monoisotópica: 164.063743068g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 186
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Superfície polar topológica: 17.1Ų
Propriedades Experimentais
- Densidade: 1.107
- Ponto de ebulição: 259.929°C at 760 mmHg
- Ponto de Flash: 104.41°C
- Índice de Refracção: 1.544
- PSA: 17.07
- LogP: 2.42790
4-(3-fluorophenyl)-3-buten-2-one Literatura Relacionada
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
2481-53-0 (4-(3-fluorophenyl)-3-buten-2-one) Produtos relacionados
- 249916-07-2(Borreriagenin)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
